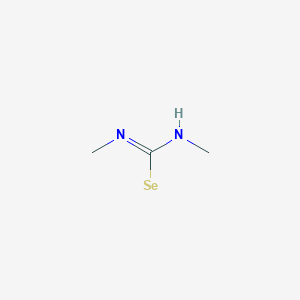![molecular formula C11H8FN3S B14735777 [(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile CAS No. 6926-43-8](/img/structure/B14735777.png)
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile is a chemical compound with the molecular formula C10H7FN2S It is known for its unique structure, which includes a fluoroaniline group, a methylsulfanyl group, and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of 2-fluoroaniline with a suitable methylsulfanyl-containing reagent under controlled conditions. One common method involves the use of carbon disulfide (CS2) and an alkyl halide in the presence of a base to form the desired product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aniline derivatives. These products can be further utilized in various synthetic applications.
Aplicaciones Científicas De Investigación
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anticancer and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The fluoroaniline group can interact with biological receptors, while the methylsulfanyl group can undergo metabolic transformations. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Fluoroanilino)(methylsulfanyl)methylene]malononitrile
- 2-(Methylsulfanyl)-4-anilinoquinazoline
- 6,7,8-Trifluoro-2-(methylsulfanyl)quinazoline
Uniqueness
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile is unique due to its combination of a fluoroaniline group and a methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
6926-43-8 |
|---|---|
Fórmula molecular |
C11H8FN3S |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-[(2-fluoroanilino)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C11H8FN3S/c1-16-11(8(6-13)7-14)15-10-5-3-2-4-9(10)12/h2-5,15H,1H3 |
Clave InChI |
HPTJAVNPFRVEOQ-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C(C#N)C#N)NC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




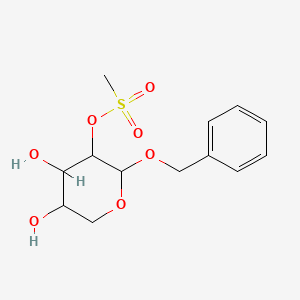
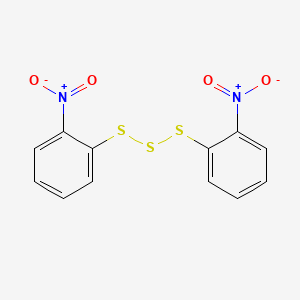
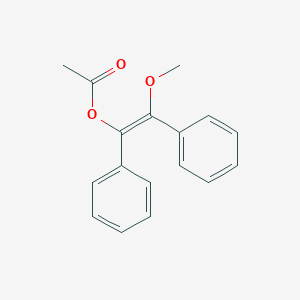
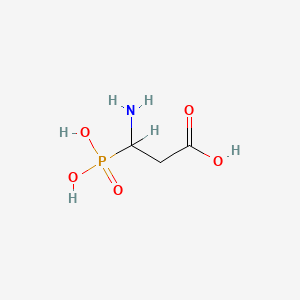
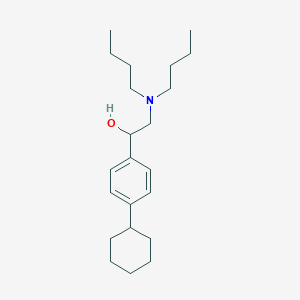
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
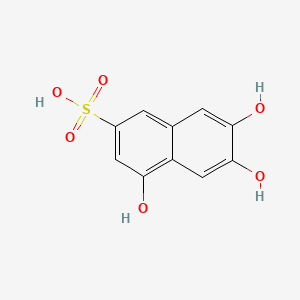
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)

![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
